3-Hydroxydodecanoic acid
Overview
Description
3-Hydroxydodecanoic acid is a medium-chain hydroxy fatty acid with a variety of applications, especially in biotechnological fields. This compound is typically synthesized and characterized in laboratory settings for use in various research and industrial applications.
Synthesis Analysis
The synthesis of similar hydroxy fatty acids like 3-Hydroxytetradecanoic acid involves multi-step chemical reactions. For example, 3-Hydroxytetradecanoic acid is synthesized from epichlorohydrin in a five-step reaction, yielding a 52.48% overall yield. Such processes often involve the use of Grignard reagents and careful control of byproducts (Yang Lirong, 2007).
Molecular Structure Analysis
The molecular structure of 3-Hydroxydodecanoic acid, similar to other hydroxy acids, features a hydroxyl group (-OH) attached to a medium-length carbon chain. This structural configuration is crucial for its chemical properties and reactivity.
Chemical Reactions and Properties
In bacteria like Escherichia coli, 3-Hydroxydecanoic acid (3HD) can be produced by mobilizing certain enzymes and genes, such as (R)-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase (PhaG). This demonstrates the compound's involvement in complex biochemical pathways (Zhong Zheng et al., 2004).
Physical Properties Analysis
The physical properties of 3-Hydroxydodecanoic acid are similar to other hydroxy fatty acids, characterized by their solubility, melting point, and other physical constants. However, specific data for 3-Hydroxydodecanoic acid is not readily available in the cited literature.
Chemical Properties Analysis
3-Hydroxydodecanoic acid's chemical properties include its reactivity with other chemicals, stability under various conditions, and its role as a precursor in synthesis pathways. For instance, its presence in milk as a nonesterified acid suggests its involvement in fatty acid synthesis pathways in biological systems (O. W. Parks, 1977).
Safety And Hazards
3-Hydroxydodecanoic acid is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Future Directions
The future directions of 3-Hydroxydodecanoic acid research could involve further investigation into its roles in chronic inflammation and insulin resistance, as well as its potential applications in the biosynthesis of diffusible signal factors involved in quorum sensing . Additionally, more research could be done on its deoxygenation to linear alkanes or secondary alcohols .
properties
IUPAC Name |
3-hydroxydodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCMKTPAZLSKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862773 | |
Record name | 3-Hydroxydodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxydodecanoic acid | |
CAS RN |
1883-13-2 | |
Record name | (±)-3-Hydroxydodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1883-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxydodecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxydodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1883-13-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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